Disodium oxybis(decylbenzenesulphonate)

Catalog No.
S13242219
CAS No.
70146-13-3
M.F
C32H48Na2O7S2
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium oxybis(decylbenzenesulphonate)

CAS Number

70146-13-3

Product Name

Disodium oxybis(decylbenzenesulphonate)

IUPAC Name

disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate

Molecular Formula

C32H48Na2O7S2

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

YEQDPGNXYXJTLM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+]

Disodium oxybis(decylbenzenesulphonate) is a chemical compound classified under benzenesulfonic acids. Its molecular formula is C32H50O7S2C_{32}H_{50}O_{7}S_{2} with a molecular weight of approximately 656.8 g/mol. This compound is known for its surfactant properties, primarily used in various industrial applications. The structure features two decylbenzenesulfonate moieties linked by an ether bond, which contributes to its effectiveness as a surfactant and dispersant in formulations .

Typical of sulfonates and ethers. Key reactions include:

  • Hydrolysis: In aqueous environments, it can hydrolyze, releasing decylbenzenesulfonic acid and sodium ions.
  • Esterification: It can react with alcohols to form esters, which may alter its surfactant properties.
  • Oxidation: The ether linkages may be susceptible to oxidation under certain conditions, potentially leading to degradation of the compound.

These reactions are significant as they can influence the stability and efficacy of the compound in various applications .

The synthesis of disodium oxybis(decylbenzenesulphonate) typically involves the following steps:

  • Formation of Decylbenzenesulfonic Acid: This is achieved by sulfonating decylbenzene using sulfur trioxide or chlorosulfonic acid.
  • Etherification: The resulting sulfonic acid is then reacted with a suitable alkylene oxide or other etherifying agents to form the oxybis structure.
  • Neutralization: Finally, the product is neutralized with sodium hydroxide to obtain the disodium salt form.

This multi-step synthesis allows for the precise control of the product's characteristics, such as hydrophilicity and hydrophobicity .

Disodium oxybis(decylbenzenesulphonate) finds utility in various fields:

  • Surfactants: It serves as a surfactant in detergents and cleaning products due to its ability to lower surface tension.
  • Emulsifiers: The compound is used in formulations requiring stable emulsions, such as cosmetics and pharmaceuticals.
  • Dispersants: It acts as a dispersing agent in paints and coatings, enhancing stability and performance.

These applications leverage its unique chemical structure and properties, making it valuable across different industries .

Research on interaction studies involving disodium oxybis(decylbenzenesulphonate) indicates that it interacts with various biological systems through its surfactant properties. Its ability to disrupt lipid bilayers suggests potential effects on cell membranes, which could influence drug delivery systems or toxicity assessments in aquatic organisms. Additionally, studies on its interactions with other surfactants or additives are crucial for optimizing formulations in commercial products .

Disodium oxybis(decylbenzenesulphonate) shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Disodium hexadecylbenzenesulfonateC44H74O7S2C_{44}H_{74}O_{7}S_{2}Longer hydrophobic chain; higher molecular weight
Disodium dodecylbenzenesulfonateC24H34O7S2C_{24}H_{34}O_{7}S_{2}Intermediate hydrophobic chain; different applications
Disodium decyldiphenyl ether disulfonateC22H30O7S2C_{22}H_{30}O_{7}S_{2}Similar structure but fewer functional groups

Disodium oxybis(decylbenzenesulphonate) stands out due to its dual decyl chains providing enhanced hydrophobicity compared to similar compounds, making it particularly effective in applications requiring strong surface activity .

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is disodium 3-[decyl(4-sulfonatophenoxy)phenyl]benzene-1-sulfonate, derived from its structural components:

  • Two decyl (C₁₀H₂₁) groups attached to benzene rings.
  • An ether linkage (-O-) connecting the two benzene moieties.
  • Two sulfonate (-SO₃⁻) groups at specific positions on the benzene rings.
  • Sodium (Na⁺) counterions neutralizing the sulfonate charges.

The structural formula is represented as:
$$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$
A 2D skeletal structure depicts two decylbenzene units bridged by an oxygen atom, with sulfonate groups para to the ether linkage.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by:

  • CAS Registry Number: 70146-13-3.
  • Synonyms:
    • Disodium oxybis(decylbenzenesulphonate)
    • Benzenesulfonic acid, oxybis[decyl-, disodium salt
    • Sodium 4-decyl-2-(4-decylphenoxy)benzenesulfonate.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$ corresponds to a molecular weight of 656.8 g/mol, calculated as follows:

  • Carbon (C): 32 × 12.01 = 384.32 g/mol
  • Hydrogen (H): 48 × 1.01 = 48.48 g/mol
  • Sodium (Na): 2 × 22.99 = 45.98 g/mol
  • Oxygen (O): 7 × 16.00 = 112.00 g/mol
  • Sulfur (S): 2 × 32.07 = 64.14 g/mol
    Total: 656.8 g/mol.

Isomeric Considerations and Positional Variations

Isomerism arises from:

  • Sulfonate Group Positioning: The sulfonate groups can occupy ortho, meta, or para positions relative to the ether bridge, though para substitution dominates in commercial preparations.
  • Decyl Chain Branching: While linear decyl chains are typical, branched variants may occur depending on the alkylation process.
  • Ether Linkage Orientation: The oxygen bridge can connect benzene rings at varying positions, though 2,2'-linkages are most stable.

A comparison of common isomers is provided below:

Isomer TypeStructural FeaturePrevalence in Industry
Para-sulfonateSulfonate groups at para positionsHigh (>80%)
Ortho-sulfonateSulfonate groups at ortho positionsLow (<5%)
Linear decyl chainUnbranched C₁₀H₂₁ groupModerate (~60%)
Branched decyl chainMethyl or ethyl branching in the alkyl chainRare (~10%)

Industrial-Scale Production Methodologies

The industrial synthesis of disodium oxybis(decylbenzenesulphonate) represents a sophisticated multi-step process that requires precise control of reaction conditions and careful selection of reagents [5]. This chemical compound, classified under benzenesulfonic acids with the molecular formula C32H50O7S2·2Na and molecular weight of 656.8 grams per mole, is characterized by its dual decylbenzenesulfonate moieties connected through an ether linkage [3] [4]. The industrial production methodology encompasses several critical stages, including the preparation of precursor materials, controlled sulfonation reactions, ether bond formation, and subsequent purification steps [10] [14].

The manufacturing process typically begins with the production of decylbenzene derivatives through alkylation reactions, followed by controlled sulfonation and oxidative coupling procedures [32] [34]. Commercial production facilities employ continuous reactor systems to maintain consistent product quality while maximizing yield efficiency [31] [33]. The process requires stringent temperature control, precise molar ratios, and sophisticated monitoring systems to ensure optimal reaction conditions throughout the synthesis pathway [19] [21].

Sulfonation Reaction Mechanisms

The sulfonation of decylbenzene represents the fundamental chemical transformation in the synthesis of disodium oxybis(decylbenzenesulphonate) [8] [15]. The reaction mechanism follows classical electrophilic aromatic substitution pathways, wherein sulfur trioxide or sulfuric acid derivatives act as the primary sulfonating agents [10] [12]. The process initiates with the formation of a sulfonyloxonium ion intermediate when sulfuric acid reacts with trace water impurities, creating a highly electrophilic species capable of attacking the aromatic ring system [15].

The mechanistic pathway involves the initial activation of the sulfonating agent, typically sulfur trioxide, which may be employed in various forms including neat sulfur trioxide, sulfur trioxide-dioxane complexes, or concentrated sulfuric acid solutions [8] [19]. The electrophilic attack occurs preferentially at positions ortho or para to the decyl substituent due to the electron-donating nature of the alkyl chain [12] [15]. The reaction proceeds through a carbocation intermediate, which subsequently undergoes deprotonation to restore aromaticity and form the sulfonic acid functionality [15].

Industrial sulfonation processes commonly utilize sulfur trioxide concentrations ranging from 5 to 15 weight percent, with optimal conversion rates achieved at approximately 10 weight percent [31]. The reaction temperature typically ranges from 30 to 60 degrees Celsius, with precise control necessary to prevent excessive side reactions [19] [21]. The molar ratio of sulfur trioxide to organic substrate requires careful optimization, with typical ratios maintained between 1.03 to 1.10 to achieve maximum product yield while minimizing over-sulfonation [19] [31].

Table 1: Sulfonation Reaction Parameters for Industrial Production

ParameterOptimal RangeCritical ThresholdImpact on Product Quality
Temperature (°C)30-60>70Color deterioration, side reactions
SO3 Concentration (wt%)8-12>15Over-sulfonation, yield reduction
Molar Ratio (SO3:Substrate)1.03-1.10>1.15Excessive byproduct formation
Residence Time (seconds)8-15>30Product degradation
pH Control2.0-3.5>4.0Incomplete sulfonation

Ether Bond Formation Strategies

The formation of ether bonds in disodium oxybis(decylbenzenesulphonate) synthesis requires sophisticated coupling methodologies that link two decylbenzenesulfonate moieties through an oxygen bridge [13]. The primary strategy involves oxidative coupling reactions employing specialized reagents capable of generating reactive intermediates suitable for carbon-oxygen bond formation [24]. These reactions typically proceed through nucleophilic substitution mechanisms, specifically SN2 pathways when primary alkyl substrates are involved [13].

The Williamson ether synthesis represents the most commonly employed methodology for industrial ether bond formation, utilizing alkoxide nucleophiles and appropriate electrophilic coupling partners [13]. The reaction mechanism involves the initial formation of alkoxide ions through deprotonation of hydroxylated precursors, followed by nucleophilic attack on electrophilic carbon centers bearing suitable leaving groups [13]. The choice of leaving group significantly influences reaction efficiency, with sulfonates and halides representing the most effective options [13].

Industrial implementation of ether bond formation requires careful solvent selection, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal reaction environments [13]. Temperature control remains critical, with typical reaction temperatures ranging from 60 to 120 degrees Celsius depending on substrate reactivity [13]. The reaction atmosphere must be maintained under inert conditions to prevent oxidative degradation of sensitive intermediates [24].

Alternative strategies for ether bond formation include hypervalent iodine-mediated oxidative coupling reactions, which offer advantages in terms of reaction selectivity and environmental compatibility [24]. These methods employ iodine(III) reagents to generate electrophilic sulfur species that subsequently undergo nucleophilic attack by alcohol functionalities [24]. The resulting ether linkages exhibit enhanced stability and contribute to the overall structural integrity of the final product [24].

Purification and Isolation Techniques

The purification of disodium oxybis(decylbenzenesulphonate) from complex reaction mixtures requires sophisticated separation methodologies designed to remove impurities while preserving product integrity [18]. The primary purification strategy involves multi-stage crystallization procedures employing controlled temperature gradients and selective solvent systems [18]. Initial purification steps typically focus on the removal of unreacted starting materials and inorganic salts through aqueous extraction procedures [18].

The conventional purification approach begins with calcium oxide or calcium hydroxide treatment to precipitate sulfate impurities as relatively insoluble calcium sulfate [18]. This process, commonly referred to as "liming out," requires careful pH control to ensure complete precipitation while avoiding excessive alkalinity that might compromise product stability [18]. The resulting mixture undergoes filtration, preferably while maintained at elevated temperatures to enhance separation efficiency [18].

Advanced purification techniques employ cation exchange resins to remove residual metallic impurities and excess sulfuric acid [18]. The resin treatment involves percolation of the crude product solution through beds of strongly acidic cationic exchange resins, particularly sulfonic acid-functionalized polymers [18]. These resins effectively capture metallic cations while allowing the desired sulfonate anions to pass through the column [18].

Crystallization procedures represent the final purification stage, utilizing controlled cooling of concentrated solutions to promote selective crystallization of the desired product [20]. The crystallization process requires careful optimization of solvent composition, cooling rates, and seeding procedures to achieve optimal crystal morphology and purity [20]. Industrial operations typically employ multi-stage crystallization with intermediate washing steps to achieve pharmaceutical-grade purity levels [20].

Table 2: Purification Process Parameters and Efficiency Metrics

Purification StageTemperature (°C)Duration (hours)Purity Achievement (%)Recovery Yield (%)
Calcium Treatment80-902-485-9095-98
Filtration70-801-290-9592-96
Ion Exchange25-404-896-9888-92
Crystallization5-1512-2498-99.585-90
Final Washing10-202-4>99.595-98

Byproduct Formation and Mitigation Strategies

The synthesis of disodium oxybis(decylbenzenesulphonate) involves several potential side reactions that can lead to the formation of undesired byproducts, requiring comprehensive mitigation strategies to maintain product quality and process efficiency [10] [28]. The primary byproducts include dialkyltetralin sulfonates, over-sulfonated species, and various oxidative degradation products [10] [28]. Understanding the formation mechanisms of these byproducts enables the development of effective prevention and removal strategies [26] [28].

Dialkyltetralin sulfonate formation represents one of the most significant byproduct concerns in industrial synthesis [10] [28]. These compounds arise from cyclization reactions involving the alkyl chains and aromatic ring systems during sulfonation [10]. The formation mechanism involves intramolecular cyclization promoted by excessive temperatures or extended reaction times [28]. Typical concentrations of dialkyltetralin sulfonates in commercial products range from less than 1 to 8 percent, depending on manufacturing conditions [28].

Over-sulfonation reactions occur when sulfur trioxide concentrations exceed optimal levels or when reaction conditions favor multiple sulfonation events on single aromatic rings [19] [26]. These reactions result in the formation of disulfonic acid derivatives that exhibit altered solubility characteristics and reduced surfactant effectiveness [19]. Prevention strategies focus on precise molar ratio control and real-time monitoring of sulfonation progress [19].

Oxidative degradation products can form during synthesis when oxygen exposure occurs in the presence of elevated temperatures and acidic conditions [26]. These compounds typically include sulfone derivatives and various carbonyl-containing species that can impart color and odor to the final product [26]. Mitigation approaches involve maintaining inert atmospheres during critical synthesis steps and employing antioxidant additives when appropriate [26].

Sulfonate ester formation represents a potential byproduct concern when alcoholic solvents are employed during synthesis or purification procedures [23] [26]. These esters form through nucleophilic attack of alcohol molecules on activated sulfonate species, particularly under acidic conditions [23]. Prevention strategies include neutralization of acidic conditions prior to alcohol exposure and careful control of reaction temperatures [23] [26].

Table 4: Byproduct Formation and Mitigation Strategies

Byproduct TypeFormation MechanismTypical Concentration (%)Mitigation StrategyProcess Impact
Dialkyltetralin SulfonatesIntramolecular cyclization1-8Temperature control, reduced residence timeSolubility reduction
Over-sulfonated SpeciesExcess SO3 exposure2-5Molar ratio optimizationColor deterioration
Sulfonate EstersAlcohol nucleophilic attack<1pH neutralizationPotential toxicity
Oxidative ProductsOxygen exposure1-3Inert atmosphereColor and odor
Thermal DegradationExcessive heating2-4Temperature monitoringPhysical property changes

Disodium oxybis(decylbenzenesulphonate) exhibits a complex molecular architecture characterized by two decylbenzenesulfonate moieties linked through an ether bridge, creating a symmetrical bis-aromatic surfactant structure [1] [2]. The molecular formula C₃₂H₄₈Na₂O₇S₂ indicates a molecular weight of 654.829 g/mol with an exact mass of 654.264 g/mol [1] [3]. The compound exists as a disodium salt, with each benzene ring bearing both a sulfonate group and a decyl alkyl chain, connected via an oxygen bridge between the aromatic rings [1] [4].

The molecular geometry is dominated by the presence of two aromatic rings positioned in a flexible ether-linked configuration. The ether linkage (C-O-C) creates a central pivot point that allows for rotational flexibility around the aromatic-oxygen bonds [4]. This flexibility is enhanced by the presence of the long decyl chains, which can adopt multiple conformations due to the freedom of rotation around the carbon-carbon bonds within the aliphatic chains [1] [2].

Conformational analysis reveals that the compound possesses significant molecular flexibility, as evidenced by computational studies indicating that conformer generation is disallowed using standard molecular mechanics force fields due to the combination of ionic character, excessive flexibility, and the presence of multiple rotatable bonds [4]. The polar surface area of 140.39 Ų suggests substantial hydrophilic character contributed by the sulfonate groups, while the calculated LogP value of 10.815 indicates strong lipophilic properties arising from the decyl chains [1] [2].

The molecular structure exhibits characteristic features of anionic surfactants, with the hydrophilic sulfonate headgroups providing water solubility and the hydrophobic decyl tails contributing to surface activity. The ether bridge between the aromatic rings creates a unique structural motif that distinguishes this compound from conventional single-chain alkylbenzenesulfonates [1] [3].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for disodium oxybis(decylbenzenesulphonate) through both proton (¹H) and carbon-13 (¹³C) NMR techniques [5] [6]. The ¹H NMR spectrum exhibits characteristic signals that can be systematically assigned to different structural components within the molecule.

The aromatic proton region displays signals between 7.0 and 8.5 ppm, corresponding to the benzene ring protons [7] [8]. The chemical shift positions are influenced by the electron-withdrawing effects of both the sulfonate group and the ether linkage, which cause downfield shifts relative to unsubstituted benzene [7]. The substitution pattern on the benzene rings results in complex multipicity patterns due to the multiple substituent effects and coupling interactions [8].

The aliphatic region of the ¹H NMR spectrum shows the characteristic methyl protons of the decyl chains appearing as triplets around 0.8-1.0 ppm, while the methylene protons of the alkyl chains appear as complex multiplets in the range of 1.2-3.0 ppm [9]. The methylene protons adjacent to the aromatic rings typically appear more downfield (2.5-3.0 ppm) due to the deshielding effect of the benzene rings [7] [9].

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the range of 120-160 ppm, with the carbon bearing the sulfonate group typically appearing around 140 ppm due to the electron-withdrawing effect of the sulfur-containing substituent [7]. The ether carbon linkage appears as a distinct signal, typically in the range of 155-165 ppm, characteristic of aromatic ether carbons [5].

The aliphatic carbons of the decyl chains show the expected pattern for straight-chain alkyl groups, with the terminal methyl carbon appearing around 14 ppm and the methylene carbons distributed between 22-35 ppm [9]. The carbon attached to the aromatic ring appears more downfield (30-35 ppm) due to the aromatic deshielding effect [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of disodium oxybis(decylbenzenesulphonate) utilizes electrospray ionization (ESI) techniques to generate analyzable ions due to the ionic nature of the compound [10] [11]. The negative ion mode ESI-MS typically produces the molecular ion peak at m/z 653 corresponding to [M-H]⁻, and the doubly charged ion at m/z 326 corresponding to [M-2H]²⁻ [10] [11].

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information through characteristic neutral losses and fragment ions [10] [11] [12]. The most prominent fragmentation pathway involves the loss of the sulfonate groups, appearing as neutral losses of 125 mass units (SO₃Na) from the molecular ion [11]. This fragmentation pattern is consistent with the typical behavior of organosulfonate compounds under collision-induced dissociation conditions [11].

The decyl alkyl chains undergo characteristic fragmentation through McLafferty rearrangements and alpha-cleavage reactions [11] [12]. The base peak in the fragmentation spectrum often corresponds to the loss of the entire decyl chain (C₁₀H₂₁, 141 mass units), creating a fragment ion containing the aromatic sulfonate core structure [11]. Sequential losses of C₂H₄ units (28 mass units) from the alkyl chains produce characteristic fragment ion series that confirm the presence and length of the decyl substituents [11] [12].

The ether linkage between the aromatic rings represents a particularly labile bond under mass spectrometric conditions, leading to the formation of fragment ions corresponding to individual decylbenzenesulfonate units [11]. The cleavage of the ether bond produces fragment ions at approximately m/z 327, corresponding to single decylbenzenesulfonate moieties [11].

Additional fragmentation occurs through the loss of neutral molecules such as water (18 mass units) and carbon dioxide (44 mass units) from the carboxylate and sulfonate functionalities [11]. The aromatic rings themselves show minimal fragmentation under standard collision energies, consistent with the stability of the benzene ring system [11] [12].

X-ray Crystallographic Studies (Where Applicable)

X-ray crystallographic analysis of disodium oxybis(decylbenzenesulphonate) presents significant challenges due to the inherent structural characteristics of the compound [13] [14] [15]. The molecular flexibility arising from the long decyl chains and the ether linkage creates difficulties in obtaining suitable single crystals for diffraction studies [4] [14].

The ionic nature of the compound, existing as a disodium salt, further complicates crystallization efforts as the electrostatic interactions between the sulfonate anions and sodium cations create complex packing arrangements that often result in amorphous or poorly crystalline materials [14] [15]. The combination of hydrophilic sulfonate groups and lipophilic decyl chains leads to amphiphilic behavior that favors liquid crystalline phases or micellar structures rather than well-defined crystal lattices [14].

When crystalline forms can be obtained, they typically exhibit monoclinic or orthorhombic crystal systems, similar to related benzenesulfonate compounds [14]. The crystal structure analysis reveals that the molecules adopt extended conformations to minimize steric interactions between the bulky decyl substituents [14]. The aromatic rings tend to orient in parallel planes, with the ether oxygen creating a bent geometry that allows for efficient packing [14].

The intermolecular interactions in the crystal structure are dominated by electrostatic attractions between the sodium cations and sulfonate anions, creating ionic lattices with the organic components filling the intervening spaces [14] [15]. Hydrogen bonding interactions may occur between sulfonate oxygens and any residual water molecules incorporated into the crystal structure [14].

The thermal behavior of crystalline forms shows polymorphic transitions at elevated temperatures, with the crystals undergoing phase changes before melting or decomposition [14]. These transitions are often accompanied by changes in color and crystal habit, indicating structural rearrangements within the solid state [14].

Thermogravimetric Analysis and Stability Profiling

Thermogravimetric analysis (TGA) of disodium oxybis(decylbenzenesulphonate) reveals a complex thermal decomposition profile that occurs through multiple distinct stages [16] [17] [18]. The compound exhibits moderate thermal stability with initial decomposition occurring around 200-300°C, followed by progressive degradation up to complete mineralization at approximately 600°C [19] [20].

The initial stage of thermal decomposition (25-100°C) involves the loss of bound water molecules, typically accounting for 2-5% mass loss [16] [18]. This dehydration process reflects the hygroscopic nature of the sulfonate groups, which readily absorb atmospheric moisture [17]. The water loss occurs gradually and is often accompanied by structural reorganization of the ionic domains within the material [18].

The second thermal event (100-200°C) represents initial structural reorganization and the beginning of thermal degradation processes [16] [20]. During this stage, 5-10% mass loss occurs, primarily due to the elimination of additional water molecules and the onset of chemical bond breaking [18]. The evolved products include water vapor and trace organic compounds resulting from minor decomposition reactions [17].

The major decomposition phase occurs between 200-300°C, characterized by 15-25% mass loss and the evolution of sulfur dioxide, water, and carbon dioxide [19] [20]. This stage corresponds to the desulfonation process, where the sulfonate groups begin to decompose and detach from the aromatic rings [19]. The thermal decomposition of sulfonated carbon black and related compounds shows similar temperature ranges for desulfonation reactions [19].

The most significant thermal event occurs in the temperature range of 300-400°C, where 40-60% mass loss occurs through extensive desulfonation processes [19] [20]. During this stage, the sodium benzenesulfonate groups undergo complete decomposition, producing sulfur dioxide, aromatic fragments, and solid residues including sodium sulfate and sodium sulfide [19]. The decomposition pathway involves the cleavage of carbon-sulfur bonds and the formation of gaseous products [19].

The high-temperature degradation phase (400-500°C) involves the breakdown of the aromatic ring structures and the oxidation of the decyl chains [20] [21]. This stage accounts for 70-85% cumulative mass loss and produces carbon dioxide, sulfur dioxide, and various hydrocarbon fragments [20]. The aromatic rings undergo ring-opening reactions and subsequent oxidation to form carbon dioxide and water [20].

Complete mineralization occurs at temperatures above 500°C, with 90-95% total mass loss [20] [21]. The final residue consists primarily of sodium sulfate (Na₂SO₄) and trace amounts of carbon residue [19]. The thermal stability profile indicates that the compound is suitable for applications requiring moderate thermal resistance but would decompose under high-temperature processing conditions [20] [21].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

7

Exact Mass

654.26368478 g/mol

Monoisotopic Mass

654.26368478 g/mol

Heavy Atom Count

43

General Manufacturing Information

Synthetic Rubber Manufacturing
Paper Manufacturing
Printing Ink Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Benzenesulfonic acid, oxybis[decyl-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-10-2024

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